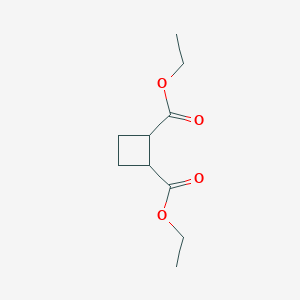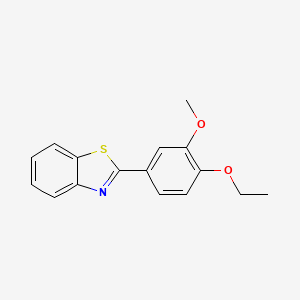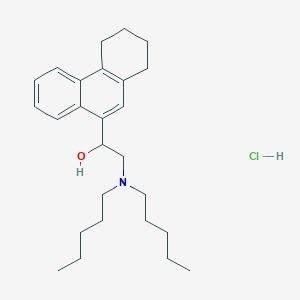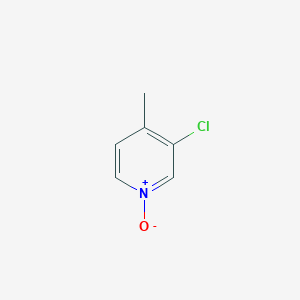
N-(3,4-Dimethoxybenzylidene)-O-toluidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La N-(3,4-diméthoxybenzylidène)-O-toluidine est un composé de base de Schiff dérivé de la condensation de la 3,4-diméthoxybenzaldéhyde et de l'O-toluidine. Les bases de Schiff sont connues pour leur large éventail d'activités biologiques et d'applications dans divers domaines tels que la chimie, la biologie et la médecine. Ce composé est caractérisé par la présence d'un groupe imine (-C=N-) qui est formé par la réaction entre le groupe aldéhyde de la 3,4-diméthoxybenzaldéhyde et le groupe amine de l'O-toluidine.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la N-(3,4-diméthoxybenzylidène)-O-toluidine implique généralement la réaction de condensation entre la 3,4-diméthoxybenzaldéhyde et l'O-toluidine. La réaction est généralement effectuée dans un solvant d'éthanol sous reflux. Le mélange réactionnel est chauffé au reflux pendant plusieurs heures, et la progression de la réaction est surveillée par chromatographie sur couche mince. Après l'achèvement, le mélange réactionnel est refroidi, et le produit solide résultant est filtré, lavé avec de l'éthanol froid et séché pour obtenir le composé pur .
Méthodes de production industrielle
La production industrielle de la N-(3,4-diméthoxybenzylidène)-O-toluidine suit des voies de synthèse similaires mais à plus grande échelle. Les conditions de réaction sont optimisées pour assurer un rendement élevé et la pureté du produit. L'utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l'efficacité et l'extensibilité du processus de production.
Analyse Des Réactions Chimiques
Types de réactions
La N-(3,4-diméthoxybenzylidène)-O-toluidine subit diverses réactions chimiques, notamment :
Oxydation : Le groupe imine peut être oxydé pour former les oxydes correspondants.
Réduction : Le groupe imine peut être réduit pour former des amines secondaires.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.
Substitution : Les réactions de substitution électrophile peuvent être effectuées à l'aide de réactifs tels que le brome ou l'acide nitrique en conditions acides.
Principaux produits formés
Oxydation : Formation d'oxydes de N-(3,4-diméthoxybenzylidène)-O-toluidine.
Réduction : Formation de N-(3,4-diméthoxybenzyl)-O-toluidine.
Substitution : Formation de dérivés substitués sur les cycles aromatiques.
Applications de la recherche scientifique
La N-(3,4-diméthoxybenzylidène)-O-toluidine a plusieurs applications de la recherche scientifique :
Chimie : Utilisée comme ligand en chimie de coordination pour former des complexes métalliques présentant des activités catalytiques et biologiques potentielles.
Biologie : Étudiée pour ses propriétés antimicrobiennes, antifongiques et anticancéreuses.
Médecine : Explorée pour son utilisation potentielle dans le développement de médicaments en raison de ses activités biologiques.
Industrie : Utilisée dans la synthèse de matériaux avancés et comme inhibiteur de corrosion.
Mécanisme d'action
Le mécanisme d'action de la N-(3,4-diméthoxybenzylidène)-O-toluidine implique son interaction avec des cibles biologiques par l'intermédiaire du groupe imine. Le composé peut former des complexes de coordination avec des ions métalliques, ce qui peut améliorer son activité biologique. Les cibles moléculaires et les voies impliquées comprennent l'inhibition des enzymes microbiennes, la perturbation de l'intégrité de la membrane cellulaire et l'induction de l'apoptose dans les cellules cancéreuses .
Applications De Recherche Scientifique
N-(3,4-Dimethoxybenzylidene)-O-toluidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.
Mécanisme D'action
The mechanism of action of N-(3,4-Dimethoxybenzylidene)-O-toluidine involves its interaction with biological targets through the imine group. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The molecular targets and pathways involved include inhibition of microbial enzymes, disruption of cell membrane integrity, and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(3,4-diméthoxybenzylidène)-4-méthoxybenzohydrazide
- N-(3,4-diméthoxybenzylidène)-2-chlorophénylacétique acide hydrazide
- N,N'-bis(3,4-diméthoxybenzylidène)-1,2-diaminoéthane
Unicité
La N-(3,4-diméthoxybenzylidène)-O-toluidine est unique en raison de ses caractéristiques structurelles spécifiques, telles que la présence de groupes méthoxy et de la liaison imine. Ces caractéristiques contribuent à sa réactivité chimique distincte et à ses activités biologiques par rapport aux autres composés de base de Schiff similaires.
Propriétés
Numéro CAS |
120592-04-3 |
|---|---|
Formule moléculaire |
C16H17NO2 |
Poids moléculaire |
255.31 g/mol |
Nom IUPAC |
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17NO2/c1-12-6-4-5-7-14(12)17-11-13-8-9-15(18-2)16(10-13)19-3/h4-11H,1-3H3 |
Clé InChI |
XPUDSOZEVRVJAG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=CC2=CC(=C(C=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















